1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane
Description
1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane, also known as Diethyl (bromodifluoromethyl)phosphonate (CAS: 65094-22-6), is a bromine- and fluorine-containing organophosphorus compound. Its molecular formula is C₅H₁₀BrF₂O₃P, with a molecular weight of 267.01 g/mol . Structurally, it features a central phosphorus atom bonded to two ethoxy groups, a bromodifluoromethyl group (-CF₂Br), and an oxygen-linked ethyl chain. The compound is widely used in medicinal chemistry, particularly in synthesizing inhibitors targeting STAT3 and Mycobacterium tuberculosis tyrosine phosphatases .
The presence of bromine and fluorine substituents enhances its electrophilicity, making it reactive in nucleophilic substitution and cross-coupling reactions. Its synthesis typically involves phosphorylation of bromodifluoromethyl precursors, as indicated by its commercial availability from suppliers like Thermo Scientific Chemicals .
Properties
IUPAC Name |
1-[[bromo(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BrO6P2/c1-5-13-17(11,14-6-2)9(10)18(12,15-7-3)16-8-4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWDODRNXNBWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(P(=O)(OCC)OCC)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BrO6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane typically involves the reaction of diethyl phosphite with bromoacetaldehyde diethyl acetal under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonate esters, phosphine derivatives, and various substituted phosphates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as an essential intermediate in the synthesis of more complex organophosphorus compounds. Its unique structure allows for modifications that can lead to various derivatives with tailored properties .
Biology
- Biochemical Probes : The compound has been investigated for its potential as a biochemical probe or inhibitor, particularly in the context of signal transduction pathways. It can interact with specific molecular targets, influencing enzyme activity and cellular processes .
- Protein Tyrosine Phosphatase Inhibition : Research has shown that derivatives of this compound can inhibit protein tyrosine phosphatases, which are crucial in regulating cellular signaling pathways. This inhibition can affect various biological functions, including cell growth and differentiation .
Medicine
- Therapeutic Applications : The compound has shown promise in developing therapeutic agents due to its potential anti-cancer and anti-inflammatory activities. Studies indicate that it may modulate pathways involved in tumor growth and immune response.
Case Study 1: Inhibition of Protein Tyrosine Phosphatases
A study focused on the synthesis of difluoromethylphosphonic acid derivatives demonstrated that these compounds could effectively inhibit protein tyrosine phosphatases involved in cancer progression. The results showed significant reductions in cell proliferation in vitro, suggesting a potential therapeutic application against cancers driven by aberrant signaling pathways .
Case Study 2: Antimicrobial Properties
Research on the antimicrobial activity of related compounds indicated that modifications at the phosphonate level could enhance efficacy against specific bacterial strains. The study highlighted how structural variations influenced the interaction with microbial targets, leading to increased antimicrobial potency.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and physicochemical properties of Diethyl (bromodifluoromethyl)phosphonate with analogous organophosphorus compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phosphorus | Key Features | Applications |
|---|---|---|---|---|---|
| Diethyl (bromodifluoromethyl)phosphonate | C₅H₁₀BrF₂O₃P | 267.01 | -CF₂Br, 2× -OEt | High electrophilicity, halogenated | STAT3 inhibitors, tuberculosis drugs |
| 1-[(Amylthio)-ethoxy-phosphoryl]oxyethane | C₉H₂₁O₅PS | 272.30 | -S-pentyl, 2× -OEt | Sulfur-containing, bulky group | Ligand synthesis, agrochemicals |
| 1-[Methoxy(methyl)phosphoryl]oxyethane | C₄H₁₁O₃P | 138.10 | -OCH₃, -CH₃, 2× -OEt | Small, non-halogenated | Solvent additive, catalysis |
| Diethyl (trifluoromethyl)phosphonate | C₅H₁₀F₃O₃P | 206.10 | -CF₃, 2× -OEt | Fluorinated, high stability | Flame retardants, polymer modifiers |
Reactivity and Stability
- Electrophilicity: The bromodifluoromethyl group in the target compound enhances its reactivity compared to non-halogenated analogues like 1-[methoxy(methyl)phosphoryl]oxyethane. For instance, the -CF₂Br group facilitates nucleophilic displacement reactions, whereas sulfur-containing analogues (e.g., 1-[(amylthio)-ethoxy-phosphoryl]oxyethane) favor thiol-based coupling .
- Thermal Stability : Fluorinated phosphonates (e.g., Diethyl (trifluoromethyl)phosphonate) exhibit higher thermal stability due to strong C-F bonds, whereas bromine in the target compound may reduce stability under prolonged heating .
Biological Activity
1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane, a compound with significant potential in biological applications, has garnered attention due to its unique chemical structure and biological properties. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound belongs to a class of organophosphorus compounds characterized by the presence of a bromo group and diethoxyphosphoryl moieties. Its chemical formula can be represented as follows:
The specific interactions of this compound with biological systems are influenced by its phosphonate structure, which is known to participate in various biochemical processes.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, including enzymes and receptors involved in signal transduction pathways. The presence of the bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain phosphatases and kinases, modulating signaling pathways.
- Immunomodulation : Similar compounds have been shown to stimulate immune responses, particularly in T lymphocytes, suggesting potential applications in immunotherapy .
Biological Activity Data
Research has demonstrated various biological activities associated with this compound. The following table summarizes key findings from recent studies:
Case Studies
-
Immunostimulation Study :
A study investigated the effects of a phosphorylated bromohydrin analogue (related to the compound) on human gammadelta T lymphocytes. Results indicated that at nanomolar concentrations, the compound effectively stimulated immune responses without causing unspecific binding to cell surface receptors . -
Cytotoxicity Assessment :
In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.
Q & A
Q. What are the recommended synthetic strategies for preparing 1-[[Bromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane?
The synthesis involves sequential phosphorylation and bromination steps. A typical route includes reacting diethyl phosphonate with bromoethyl precursors under controlled alkaline conditions to minimize hydrolysis. For example, nucleophilic substitution of brominated intermediates with phosphorylating agents (e.g., diethyl chlorophosphate) in anhydrous solvents like THF or DCM can yield the target compound. Reaction monitoring via NMR is critical to track phosphorylation efficiency .
Q. How can researchers validate the purity and structural integrity of this compound?
Key techniques include:
- NMR : To confirm phosphorylation (δ ~0–30 ppm for phosphonate groups).
- IR Spectroscopy : Peaks near 1250–1300 cm (P=O stretching) and 950–1050 cm (P-O-C vibrations).
- Mass Spectrometry (EI-MS) : Molecular ion peaks matching the calculated mass (e.g., M for CHBrOP).
- Elemental Analysis : To verify C, H, and Br content. Cross-referencing with literature data for analogous phosphorylated bromoalkanes is advised .
Q. What solvent systems are optimal for handling this compound in experimental workflows?
Use anhydrous, aprotic solvents (e.g., THF, DCM, or acetonitrile) to prevent hydrolysis. Polar solvents enhance solubility but may require inert atmospheres (N/Ar) to avoid degradation. Stability tests under varying pH and temperature conditions are recommended to define storage protocols .
Advanced Research Questions
Q. How does the steric bulk of diethoxyphosphoryl groups influence nucleophilic substitution reactions involving the bromo moiety?
The bulky diethoxyphosphoryl groups create a sterically hindered environment, favoring an S1 mechanism over S2. Kinetic studies using chiral substrates (e.g., (S)-configured analogs) show racemization during substitution, supporting a carbocation intermediate. Solvent polarity and counterion effects (e.g., using AgNO to stabilize leaving groups) further modulate reaction pathways .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions like Suzuki-Miyaura coupling. Key parameters include:
Q. How do conflicting literature reports on reaction yields with this compound arise, and how can they be resolved?
Discrepancies often stem from:
- Moisture Sensitivity : Trace water hydrolyzes phosphoryl groups, reducing yields.
- Catalyst Purity : Pd(0) catalysts contaminated with oxides lower coupling efficiency.
- Temperature Gradients : Poor thermal control in exothermic reactions. Mitigation strategies include rigorous drying of reagents, pre-activating catalysts, and using microreactors for temperature uniformity. Reproducibility requires detailed reporting of reaction conditions (e.g., ramp rates, stirring speeds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
